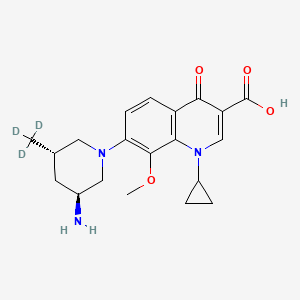

Nemonoxacin-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

7-[(3S,5S)-3-amino-5-(trideuteriomethyl)piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |

InChI Key |

AVPQPGFLVZTJOR-DEPZVSDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Nemonoxacin-d3-1: A Technical Overview of Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical properties and stability of Nemonoxacin. The "-d3-1" designation suggests a deuterated form of Nemonoxacin, likely used as an internal standard in analytical or metabolic studies. Specific experimental data for Nemonoxacin-d3-1 is not publicly available. Therefore, this guide infers its properties based on the well-documented characteristics of Nemonoxacin. The core chemical structure and functional groups remain the same, and thus, the fundamental chemical properties and stability profile are expected to be highly similar.

Introduction

Nemonoxacin is a novel, non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3][4][5] Its chemical structure, a C-8-methoxy non-fluorinated quinolone, contributes to its potent antibacterial effects and favorable safety profile.[3][4][5][6] this compound, as a deuterated analog, serves as a critical tool in pharmacokinetic and bioanalytical assays, enabling precise quantification in complex biological matrices. This guide provides an in-depth look at its chemical properties and stability, crucial for its application in research and drug development.

Chemical Properties

The chemical properties of Nemonoxacin form the basis of its pharmacological activity and stability characteristics.

| Property | Value | Source |

| Chemical Name | 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | [7][8] |

| Molecular Formula | C₂₀H₂₅N₃O₄ | [2][7][9] |

| Molecular Weight | 371.43 g/mol | [2][7][8][9] |

| CAS Number | 378746-64-6 | [1][2][7] |

| Appearance | White to off-white solid | [2] |

| pKa | 6.52 ± 0.50 (Predicted) | [2] |

| Boiling Point | 606.4 ± 55.0 °C (Predicted) | [2] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |

| Synonyms | TG-873870 | [1][2][7] |

Stability Profile

The stability of a pharmaceutical compound is critical for its development, formulation, and storage. While specific stability studies on this compound are not publicly available, the stability of Nemonoxacin can be inferred from its structure and general knowledge of quinolone antibiotics.

Key Considerations for Stability:

-

Hydrolytic Stability: Quinolones are generally stable to hydrolysis under neutral pH conditions. However, degradation can occur at extreme pH values.

-

Photostability: Fluoroquinolones are known to be susceptible to photodegradation. The non-fluorinated nature of Nemonoxacin may influence its photostability profile, potentially reducing its susceptibility compared to its fluorinated counterparts.

-

Oxidative Stability: The potential for oxidation exists, particularly at the piperidine and quinolone ring systems. Advanced oxidation processes can lead to the degradation of fluoroquinolones.[10]

-

Thermal Stability: The predicted high boiling point suggests good thermal stability under typical storage and handling conditions.

A comprehensive stability testing program, as outlined in the experimental protocols below, is necessary to fully characterize the stability of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the chemical properties and stability of this compound would follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the stability of this compound.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Methodology:

-

Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase would be optimized to ensure good peak shape and retention.

-

Forced Degradation: this compound would be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.

-

Method Optimization: The HPLC method parameters (e.g., gradient, flow rate) would be adjusted to achieve adequate separation of the parent drug from all significant degradation products.

-

Method Validation: The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions.

Methodology:

-

Sample Preparation: this compound solid material is stored in controlled environment chambers.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, samples are analyzed for appearance, assay (potency), degradation products, and other relevant parameters using the validated stability-indicating HPLC method.

Mechanism of Action

Nemonoxacin, like other quinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication. A key feature of Nemonoxacin is its dual-targeting mechanism.

Caption: Dual-Targeting Mechanism of Action of Nemonoxacin.

Nemonoxacin inhibits both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[6][11] This dual-targeting mechanism is believed to contribute to its potent activity and a lower propensity for the development of bacterial resistance.[3][4][5]

Degradation Pathways

While specific degradation pathways for Nemonoxacin are not extensively detailed in the public domain, general degradation pathways for fluoroquinolones under advanced oxidation processes have been proposed.[10] These often involve modifications to the piperazine ring and the quinolone core.

Caption: Potential Degradation Pathways for Quinolones.

For Nemonoxacin, which is a non-fluorinated quinolone, degradation would likely involve oxidation or cleavage of the piperazine ring and hydroxylation of the quinolone structure rather than defluorination.[10] Identifying and characterizing these degradation products is a critical step in the drug development process to ensure the safety and efficacy of the final drug product.

Conclusion

This compound is an essential tool for the quantitative analysis of Nemonoxacin in various experimental settings. Its chemical properties and stability are presumed to be very similar to those of the parent compound. A thorough understanding of these characteristics, guided by systematic experimental evaluation as outlined in this guide, is paramount for its effective use in research and development. The provided protocols and diagrams offer a framework for the systematic investigation of this compound, ensuring data integrity and reliability in preclinical and clinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nemonoxacin | 378746-64-6 [chemicalbook.com]

- 3. dovepress.com [dovepress.com]

- 4. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of nemonoxacin with specia... preview & related info | Mendeley [mendeley.com]

- 6. researchgate.net [researchgate.net]

- 7. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nemonoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. GSRS [precision.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Nemonoxacin-d3 as an Internal Standard: A Technical Guide to Its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of Nemonoxacin-d3 when utilized as an internal standard in the quantitative bioanalysis of Nemonoxacin. The principles and methodologies described herein are essential for achieving accurate, precise, and reliable pharmacokinetic and toxicokinetic data in drug development.

Introduction to Nemonoxacin and the Imperative for Internal Standards

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are required. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for small molecule quantification due to its high sensitivity and selectivity.[4]

However, the accuracy of LC-MS-based quantification can be compromised by several factors, including variability in sample extraction, matrix effects, and fluctuations in instrument response.[5][6] To mitigate these sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest. Isotopically labeled compounds, such as Nemonoxacin-d3, represent the gold standard for internal standards in mass spectrometry.[5][7][8]

The Core Mechanism: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like Nemonoxacin-d3 relies on the principle of isotope dilution mass spectrometry. In this approach, a known and constant amount of the isotopically labeled analyte (Nemonoxacin-d3) is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the earliest stage of sample preparation.

Nemonoxacin-d3 is chemically identical to Nemonoxacin, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during the analytical process.

The fundamental principle is that any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer's source will affect both the analyte and the internal standard to the same extent.[5][8] Consequently, the ratio of the peak area of the analyte to the peak area of the internal standard remains constant, irrespective of these variations. This ratio is then used to accurately calculate the concentration of the analyte in the unknown samples by referencing a calibration curve constructed using the same peak area ratios.

Physicochemical Properties of Nemonoxacin and Nemonoxacin-d3

The near-identical physicochemical properties of Nemonoxacin and its deuterated analog are crucial for its function as an effective internal standard.

| Property | Nemonoxacin | Nemonoxacin-d3 | Rationale for Similarity |

| Chemical Formula | C₂₀H₂₅N₃O₄ | C₂₀H₂₂D₃N₃O₄ | Identical core structure. |

| Monoisotopic Mass | 387.1845 g/mol | 390.2031 g/mol | Increased mass due to three deuterium atoms. |

| Extraction Recovery | Similar | Similar | Identical polarity and solubility ensure co-extraction from biological matrices. |

| Chromatographic Retention Time | Co-eluting | Co-eluting | Identical interactions with the stationary and mobile phases of the LC system.[7] |

| Ionization Efficiency (ESI-MS) | Similar | Similar | The presence of deuterium has a negligible effect on the proton affinity and ionization process.[7] |

Experimental Protocol: Quantification of Nemonoxacin in Human Plasma

The following is a representative experimental protocol for the determination of Nemonoxacin in human plasma using Nemonoxacin-d3 as an internal standard via LC-MS/MS.

Materials and Reagents

-

Nemonoxacin reference standard

-

Nemonoxacin-d3 internal standard

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nemonoxacin and Nemonoxacin-d3 in methanol.

-

Nemonoxacin Working Solutions: Serially dilute the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Nemonoxacin-d3 stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.

-

Add 20 µL of the Nemonoxacin-d3 working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nemonoxacin: m/z 388.2 → [specific fragment ion m/z]

-

Nemonoxacin-d3: m/z 391.2 → [corresponding specific fragment ion m/z]

-

Illustrative Quantitative Data

The following tables represent typical data obtained from a validation study using Nemonoxacin-d3 as an internal standard.

Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Model | R² |

| Nemonoxacin | 5 - 1000 | Weighted (1/x²) linear | > 0.995 |

Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Lower Limit of Quantification (LLOQ) | 5 | 4.85 | 97.0 | ≤ 15 |

| Low QC (LQC) | 15 | 14.62 | 97.5 | ≤ 15 |

| Medium QC (MQC) | 150 | 153.3 | 102.2 | ≤ 15 |

| High QC (HQC) | 800 | 789.6 | 98.7 | ≤ 15 |

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Caption: Bioanalytical workflow using an internal standard.

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

Nemonoxacin-d3 serves as an exemplary internal standard for the bioanalysis of Nemonoxacin. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively normalize for variations inherent in the analytical process.[7][8][9] The use of Nemonoxacin-d3 ensures the generation of highly accurate and precise quantitative data, which is fundamental for the successful clinical development and regulatory approval of Nemonoxacin. This technical guide provides a comprehensive overview and a practical framework for researchers and scientists involved in the bioanalysis of this important antibiotic.

References

- 1. dovepress.com [dovepress.com]

- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 4. research.vu.nl [research.vu.nl]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Nemonoxacin-d3-1: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, biochemical properties, and analytical methodologies for Nemonoxacin-d3-1, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis.

Commercial Availability

This compound is available as a research chemical from specialized suppliers. While not always a stock item, it can be synthesized on demand. Researchers are advised to request a quote from vendors for current availability and lead times. A closely related isotopologue, Nemonoxacin-d3, is also commercially available and may serve as a suitable alternative for certain applications.

Table 1: Commercial Availability Summary

| Compound | Supplier | Stock Status | Notes |

| This compound | MedchemExpress | Get Quote | Synthesized on demand. |

| Nemonoxacin-d3 | MedchemExpress | In Stock | May be a suitable alternative. |

Note: Availability and stock status are subject to change. It is recommended to contact the supplier directly for the most current information. A Certificate of Analysis (CoA), including purity and isotopic enrichment data, should be requested from the supplier upon inquiry.

Biochemical and Pharmacokinetic Profile of Nemonoxacin

Nemonoxacin is a broad-spectrum antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination[1][2]. This dual-targeting mechanism contributes to its efficacy against resistant strains.

Deuterated analogs such as this compound are primarily utilized as internal standards in quantitative bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug in biological matrices.

Table 2: Summary of Nemonoxacin Pharmacokinetic Parameters in Healthy Chinese Volunteers

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3][4][5] |

| Elimination Half-Life (t½) | 10-12 hours | [5] |

| Oral Bioavailability | Nearly 100% | [4] |

| Protein Binding | ~16% | [3] |

| Primary Route of Excretion | Renal (60-70% as unchanged drug in urine) | [4][5] |

Experimental Protocols

Quantification of Nemonoxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Nemonoxacin in human plasma samples.

Materials:

-

Human plasma samples

-

Nemonoxacin analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

C18 reversed-phase HPLC column

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Nemonoxacin in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the Nemonoxacin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 5 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (a dilution of the stock solution, e.g., 100 ng/mL).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Nemonoxacin and this compound. The exact mass transitions should be optimized by infusing the individual standard solutions.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Nemonoxacin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Nemonoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Mechanism of Action

The primary mechanism of action for Nemonoxacin is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Caption: Nemonoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Nemonoxacin in a biological matrix using its deuterated analog as an internal standard.

Caption: Workflow for Nemonoxacin quantification using an internal standard.

References

- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]

- 3. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting a Certificate of Analysis for Nemonoxacin-d3-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Nemonoxacin-d3-1, a deuterated internal standard crucial for the accurate quantification of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of research and development activities, particularly in pharmacokinetic and bioanalytical studies. This document outlines the typical analytical tests performed, presents data in a clear, tabular format, details the experimental protocols, and uses visualizations to illustrate key workflows and concepts.

Overview of this compound

Nemonoxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of Nemonoxacin concentrations in biological matrices. The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties and chromatographic behavior.

A typical Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following sections break down the key components of a representative CoA.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for this compound can be summarized in the following tables for clarity and easy comparison.

Table 1: Identification and Physical Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | Not available | Not available |

| Molecular Formula | C₂₀H₂₂D₃N₃O₄ | C₂₀H₂₂D₃N₃O₄ |

| Molecular Weight | 374.46 g/mol | 374.46 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Impurity Profile

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Unlabeled Nemonoxacin | Mass Spectrometry | ≤ 0.5% | 0.2% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

Table 3: Spectroscopic Data for Structural Confirmation

| Parameter | Method | Result |

| ¹H NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 375.2 |

Experimental Protocols

Detailed methodologies are essential for understanding how the data presented in the CoA was generated. Below are the protocols for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.[4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the chemical purity as a percentage.

Isotopic Purity and Unlabeled Compound Analysis by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of a labeled compound and quantifying the amount of unlabeled material.[7][8][9][10][11]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the ion corresponding to this compound ([M+H]⁺ ≈ 375.2) and the unlabeled Nemonoxacin ([M+H]⁺ ≈ 372.2) are measured. The isotopic purity is calculated based on the relative abundance of the deuterated species compared to all isotopic variants of the molecule.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Nemonoxacin, taking into account the absence of signals from the deuterated positions.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of experiments and the relationships between different analytical tests in a Certificate of Analysis.

References

- 1. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moravek.com [moravek.com]

- 5. torontech.com [torontech.com]

- 6. mastelf.com [mastelf.com]

- 7. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 8. almacgroup.com [almacgroup.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Isotopic Fingerprint: A Technical Guide to the Physical and Chemical Differences Between Nemonoxacin and Nemonoxacin-d3-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical distinctions between the novel non-fluorinated quinolone antibiotic, Nemonoxacin, and its deuterated isotopologue, Nemonoxacin-d3-1. While specific experimental data for this compound is not publicly available, this guide extrapolates its expected properties based on the well-established principles of isotopic labeling and the known characteristics of Nemonoxacin. The strategic replacement of hydrogen atoms with deuterium can induce subtle yet significant changes in a molecule's behavior, impacting its metabolic stability, pharmacokinetic profile, and analytical signature.

Introduction to Nemonoxacin and Isotopic Labeling

Nemonoxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][2] Its chemical structure, C₂₀H₂₅N₃O₄, features a C-8 methoxy group that enhances its activity against Gram-positive bacteria.[1][3]

Isotopic labeling, specifically deuteration, involves the substitution of one or more hydrogen atoms with deuterium (²H or D), a stable isotope of hydrogen. This substitution, while minimally altering the molecule's overall shape and size, introduces a key physical difference: a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][5] This increased bond strength is the foundation of the "kinetic isotope effect," which can significantly alter the rate of chemical reactions, particularly those involving C-H bond cleavage during metabolism.[5]

Comparative Physicochemical Properties

The introduction of three deuterium atoms in this compound would lead to predictable changes in its fundamental physical and chemical properties. The following table summarizes these expected differences.

| Property | Nemonoxacin | This compound (Predicted) | Rationale for Difference |

| Molecular Formula | C₂₀H₂₅N₃O₄ | C₂₀H₂₂D₃N₃O₄ | Replacement of 3 protium (¹H) atoms with 3 deuterium (²H) atoms. |

| Molar Mass | ~371.44 g/mol | ~374.46 g/mol | Each deuterium atom adds approximately 1.006 Da to the mass compared to protium. |

| Melting Point | Not explicitly stated in search results | Slightly different from Nemonoxacin | Deuteration can alter crystal lattice packing and intermolecular forces, leading to minor changes in the melting point.[6] |

| Solubility | Soluble in DMSO | Similar to Nemonoxacin, with potential minor variations | While generally similar, changes in polarity and intermolecular interactions due to deuteration can slightly affect solubility in various solvents.[6] |

| Vibrational Frequency (IR/Raman) | Characteristic C-H stretching frequencies | Lower C-D stretching frequencies | The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond, which is detectable by IR and Raman spectroscopy.[6] |

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline the general methodologies that would be employed for its synthesis and characterization, based on established practices for deuterated compounds.

Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to that of Nemonoxacin, with the introduction of deuterium at a specific precursor stage. A common strategy for selective deuteration is to use a deuterated reagent in a key synthetic step. For instance, if a methyl group is the target for deuteration, a deuterated methylating agent (e.g., CD₃I) would be used.

A plausible synthetic approach for a deuterated quinolone is outlined below. This is a generalized scheme and would be adapted for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of a deuterated quinolone.

Analytical Characterization

The confirmation of the structure and isotopic purity of this compound would rely on a combination of spectroscopic and spectrometric techniques.

Mass spectrometry is a primary tool for confirming deuteration. The molecular ion peak of this compound would be shifted to a higher mass-to-charge ratio (m/z) compared to Nemonoxacin, corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) would be used to precisely determine the mass and confirm the elemental composition.

NMR spectroscopy is crucial for determining the exact location of the deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity.

-

²H NMR: A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their incorporation.

-

¹³C NMR: The carbon atoms bonded to deuterium would exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift in their chemical shift compared to the corresponding carbon in Nemonoxacin.

The following diagram illustrates a typical analytical workflow for the characterization of a deuterated compound.

Caption: Analytical workflow for the characterization of this compound.

Predicted Impact on Pharmacokinetics

The most significant differences between Nemonoxacin and this compound are expected in their pharmacokinetic profiles. The kinetic isotope effect can lead to a slower rate of metabolism for the deuterated compound, particularly if the deuteration occurs at a site of metabolic transformation.[7][8]

| Pharmacokinetic Parameter | Nemonoxacin | This compound (Predicted) | Rationale for Difference |

| Metabolism | Metabolized by hepatic enzymes. | Potentially slower rate of metabolism. | The stronger C-D bond can slow down enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[5] |

| Half-life (t½) | ~10-12 hours | Potentially longer than Nemonoxacin. | A slower rate of metabolism would lead to a slower elimination from the body, thus extending the half-life.[5] |

| Area Under the Curve (AUC) | Established values from clinical studies. | Potentially higher than Nemonoxacin. | A longer half-life would result in a greater overall drug exposure over time. |

| Clearance (CL) | Established values from clinical studies. | Potentially lower than Nemonoxacin. | Slower metabolism would lead to a reduced rate of clearance from the body. |

The following diagram illustrates the theoretical impact of deuteration on the metabolic pathway of a drug.

Caption: Impact of deuteration on the rate of drug metabolism.

Conclusion

The primary physical difference between Nemonoxacin and this compound is the increased molecular mass of the latter due to the presence of deuterium. Chemically, the C-D bonds in this compound are stronger than the corresponding C-H bonds in Nemonoxacin. This fundamental difference is predicted to have the most profound impact on the pharmacokinetic properties of the molecule, potentially leading to a slower rate of metabolism, a longer half-life, and increased overall drug exposure. While this guide provides a robust theoretical framework, definitive characterization and comparative analysis await direct experimental investigation of this compound. The synthesis and detailed analysis of this deuterated analog would provide valuable insights for drug development, potentially offering an improved therapeutic profile.

References

- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 2. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. deutramed.com [deutramed.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the Mass Shift of Nemonoxacin-d3 in Mass Spectrometry Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mass shift observed for Nemonoxacin-d3, a stable isotope-labeled (SIL) internal standard, in mass spectrometry (MS) analysis. The use of SIL internal standards is a cornerstone of quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.[1] This document outlines the structural basis for the mass shift, presents a hypothetical yet detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and discusses key theoretical and practical considerations for researchers utilizing Nemonoxacin-d3 in their workflows.

Introduction to Nemonoxacin and Isotopic Labeling

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against various pathogens.[2][3][4] Its quantification in biological matrices is critical for pharmacokinetic and metabolism studies.[5] To achieve accurate and reliable quantification via LC-MS/MS, an internal standard is employed. The ideal internal standard is a stable isotope-labeled version of the analyte, as its chemical and physical properties are nearly identical to the unlabeled compound, ensuring it behaves similarly during extraction, chromatography, and ionization.[6][7]

Nemonoxacin-d3 is the deuterated analogue of Nemonoxacin, containing three deuterium atoms. This isotopic substitution increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer while maintaining near-identical chromatographic behavior.[5]

The Principle of Mass Shift

The core principle behind using Nemonoxacin-d3 as an internal standard is its deliberate mass difference from Nemonoxacin. This mass shift is a direct result of replacing three protium (¹H) atoms with three deuterium (²H) atoms. A deuterium atom contains one proton and one neutron, whereas a protium atom contains only a proton. This addition of one neutron per substitution results in a nominal mass increase of 1 Dalton (Da) for each deuterium label.

For Nemonoxacin-d3, the total nominal mass shift is +3 Da compared to Nemonoxacin. This shift is easily resolved by modern mass spectrometers, enabling simultaneous detection and quantification of both the analyte and the internal standard. While the nominal mass shift is +3 Da, the exact monoisotopic mass difference is slightly greater due to the precise mass of neutrons and the associated nuclear binding energy.

Data Presentation: Theoretical Mass Summary

The following table summarizes the key mass-related properties of Nemonoxacin and its deuterated internal standard. The molecular formula for Nemonoxacin-d3 assumes labeling on the C-8 methoxy group, a common and stable position for deuteration.[2][8]

| Property | Nemonoxacin (Analyte) | Nemonoxacin-d3 (Internal Standard) |

| Molecular Formula | C₂₀H₂₅N₃O₄[3] | C₂₀H₂₂D₃N₃O₄ |

| Nominal Mass | 371 Da | 374 Da |

| Monoisotopic Mass | 371.1845 Da[9] | 374.2031 Da |

| Expected [M+H]⁺ (Q1) | m/z 372.1918 | m/z 375.2104 |

| Mass Shift (Δm/z) | N/A | +3.0186 |

Experimental Protocol for LC-MS/MS Analysis

This section provides a representative methodology for the quantitative analysis of Nemonoxacin in human plasma using Nemonoxacin-d3 as an internal standard.

3.1. Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Nemonoxacin-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

3.2. Liquid Chromatography (LC) Conditions

-

LC System: UHPLC System

-

Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.3. Mass Spectrometry (MS) Conditions

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: +5000 V

-

Source Temperature: 550°C

Data Presentation: Illustrative MRM Transitions

The selection of MRM transitions is crucial for assay selectivity and sensitivity. Quinolone antibiotics often fragment via the loss of water and/or cleavage of the piperazine ring structure.[10] The precursor ion will be the protonated molecule [M+H]⁺. The product ion should be chosen to be specific and intense. The +3 Da mass shift from the deuterium labels on the precursor ion is maintained if the fragmentation does not result in the loss of the deuterated group.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

| Nemonoxacin | 372.2 | 314.1 ([M+H-C₂H₅N]⁺) | 25 |

| Nemonoxacin-d3 | 375.2 | 317.1 ([M+H-C₂H₃D₂N]⁺)¹ | 25 |

¹Note: The exact fragmentation and resulting product ion mass for the deuterated standard depend on the precise location of the labels. This example assumes a stable label position that is retained in the fragment.

Workflow Visualization

The logical flow from sample collection to final data analysis in a typical bioanalytical study using a stable isotope-labeled internal standard is depicted below.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Key Scientific Considerations

-

Stability of the Isotopic Label: The deuterium atoms must be placed in a chemically stable position on the molecule where they will not exchange with hydrogen atoms from the solvent or matrix.[5] Labeling on an aromatic ring or a stable methyl group (like the C-8 methoxy group) is generally preferred over labeling on heteroatoms with acidic protons (e.g., -OH, -NH₂, -COOH).

-

Isotopic Purity: The Nemonoxacin-d3 standard should have high isotopic purity, with minimal presence of the unlabeled (d0) species, to ensure it does not contribute to the analyte signal.[11]

-

Chromatographic Resolution: While SIL internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight shift in retention time, known as the deuterium isotope effect.[7] This is typically minor but should be monitored to ensure that both compounds elute under sufficiently similar matrix conditions.

-

Compensation for Matrix Effects: The primary advantage of using Nemonoxacin-d3 is its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[7][11] Since both the analyte and the internal standard are affected almost identically, the ratio of their signals remains constant, leading to more accurate and precise results.[6]

Conclusion

The +3 Da mass shift of Nemonoxacin-d3 is a fundamental and deliberate feature that enables its use as a highly effective internal standard for the quantitative analysis of Nemonoxacin. By understanding the principles of isotopic labeling, the resulting mass shift, and the associated analytical considerations, researchers can develop robust and reliable LC-MS/MS methods critical for drug development and clinical studies. The use of Nemonoxacin-d3 provides a gold-standard approach to mitigate analytical variability and ensure data of the highest quality.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 4. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. welchlab.com [welchlab.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Nemonoxacin-d3-1 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens. It has demonstrated potent efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide focuses on the use of its deuterated analog, Nemonoxacin-d3-1, for preliminary pharmacokinetic (PK) screening.

Isotopically labeled compounds like this compound are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution provides a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis by mass spectrometry, or for differentiating the parent drug from its metabolites. While specific pharmacokinetic data for this compound is not extensively available in public literature, the well-documented pharmacokinetic profile of Nemonoxacin serves as a robust foundation for designing and interpreting preliminary screening studies. This guide leverages the existing data on Nemonoxacin to provide a comprehensive overview of its pharmacokinetic properties, analytical methodologies, and relevant biological pathways, offering a roadmap for researchers embarking on the pharmacokinetic evaluation of this compound.

Pharmacokinetic Profile of Nemonoxacin

The pharmacokinetic parameters of Nemonoxacin have been characterized in healthy volunteers following both oral and intravenous administration. These studies reveal that Nemonoxacin is rapidly absorbed and exhibits a linear pharmacokinetic profile over the clinically relevant dose range.

Oral Administration

Following oral administration, Nemonoxacin is quickly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[1] The elimination half-life is approximately 10 to 12 hours, supporting a once-daily dosing regimen.[1][2] Studies have shown that both Cmax and the area under the concentration-time curve (AUC) are dose-proportional after single oral doses.[1] A significant portion of the administered dose, around 60-70%, is excreted unchanged in the urine over 72 hours.[1]

The presence of food has a notable effect on the absorption of orally administered Nemonoxacin, increasing the time to reach Cmax (Tmax) from approximately 1.14 to 3.64 hours and reducing Cmax by about 34% and AUC by 18%.[1]

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Nemonoxacin in Healthy Fasting Volunteers

| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC₀₋∞ (μg·h/mL) | t₁/₂ (h) |

| 250 | 2.75 | 1.0 | 26.5 | 10.8 |

| 500 | 5.91 | 1.0 | 58.7 | 12.8 |

| 750 | 7.64 | 1.5 | 83.9 | 12.3 |

Data compiled from multiple sources.

Intravenous Administration

Intravenous administration of Nemonoxacin also demonstrates a linear pharmacokinetic profile. The table below summarizes the key pharmacokinetic parameters following intravenous infusion.

Table 2: Pharmacokinetic Parameters of Single Intravenous Doses of Nemonoxacin in Healthy Volunteers

| Dose (mg) | Cmax (μg/mL) | AUC₀₋₇₂ (μg·h/mL) | t₁/₂ (h) |

| 250 | 4.826 | 17.05 | ~11 |

| 500 | 7.152 | 39.30 | ~11 |

| 750 | 11.029 | 61.98 | ~11 |

Data from a study in healthy Chinese volunteers.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A typical preliminary pharmacokinetic screening of this compound in an animal model, such as mice, can be designed as follows:

-

Animal Model: Neutropenic murine model.

-

Drug Administration: A single subcutaneous injection of this compound at various dose levels (e.g., 2.5, 10, 40, and 80 mg/kg).

-

Sample Collection:

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life (t₁/₂).

LC-MS/MS Bioanalytical Method for Nemonoxacin

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Nemonoxacin (and by extension, this compound) in biological matrices.[3]

-

Sample Preparation (Plasma):

-

Protein precipitation is a common and effective method.[3]

-

To a plasma sample, add a precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Internal Standard:

-

Gatifloxacin has been successfully used as an internal standard for Nemonoxacin analysis.[3] For studies with this compound as the analyte, unlabeled Nemonoxacin would be the ideal internal standard.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Flow Rate | ~0.4 mL/min |

| MS System | |

| Ionization Mode | ESI Positive |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

Mechanism of Action and Metabolism

Mechanism of Action

Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[7][8] By forming a stable complex with the enzyme-DNA intermediate, Nemonoxacin prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[7] The dual-targeting mechanism is thought to reduce the likelihood of resistance development.[9]

Metabolism

Metabolism studies of Nemonoxacin have indicated that it undergoes minimal metabolism in humans.[10] The majority of the drug is excreted unchanged, primarily through the kidneys.[1] Preclinical studies have also shown that Nemonoxacin neither induces nor inhibits the major drug-metabolizing enzyme, cytochrome P450 3A4 (CYP3A4).[10]

The use of a deuterated analog like this compound is particularly advantageous in "soft spot" metabolism studies. The deuterium substitution can slow down metabolic processes at the site of labeling (the kinetic isotope effect). By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the primary sites and rates of metabolism, even if the overall metabolism is low.

Conclusion

While specific pharmacokinetic data for this compound is not yet widely published, the extensive research on Nemonoxacin provides a solid framework for its use in preliminary pharmacokinetic screening. The rapid absorption, linear kinetics, and primary renal excretion of Nemonoxacin suggest that its deuterated analog will likely exhibit a similar, predictable pharmacokinetic profile. The detailed experimental protocols and analytical methodologies outlined in this guide, derived from studies on Nemonoxacin, offer a valuable starting point for researchers and drug development professionals. The use of this compound, in conjunction with the established knowledge of Nemonoxacin, can facilitate a more efficient and informed early-stage evaluation of this promising antibiotic class. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound and its potential advantages in DMPK research.

References

- 1. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]

- 5. Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]

- 8. What is Nemonoxacin Malate used for? [synapse.patsnap.com]

- 9. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Early-Stage Research Applications of Deuterated Nemonoxacin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Strategic deuteration of the Nemonoxacin molecule presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient outcomes. This guide outlines the theoretical framework, potential applications, and key experimental protocols for the early-stage research and development of a deuterated Nemonoxacin analogue.

Introduction: The Rationale for Deuterating Nemonoxacin

Nemonoxacin's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4] This dual-target approach is effective against a wide range of bacteria and may lower the potential for resistance development.[4][5] Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed and has an elimination half-life of over 10 hours, with 60-70% of the drug excreted unchanged in the urine.[5][6]

While Nemonoxacin has a favorable profile, its metabolism, although minor, represents an opportunity for optimization.[7] The "deuterium kinetic isotope effect" (KIE) is a well-established principle in medicinal chemistry where the replacement of a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of metabolic reactions.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

The primary goals for developing a deuterated Nemonoxacin (d-Nemonoxacin) would be to:

-

Reduce Metabolic Clearance: Slowing the rate of metabolism could decrease the formation of any minor metabolites, potentially increasing the overall exposure (AUC) and half-life of the parent drug.[9]

-

Enhance Pharmacokinetic Profile: A longer half-life and increased exposure could lead to more sustained therapeutic concentrations, potentially allowing for lower or less frequent dosing.

-

Improve Safety Profile: By reducing the formation of metabolites, there is a potential to minimize metabolite-associated toxicities.

Potential Signaling Pathway and Mechanism of Action

The fundamental mechanism of action of d-Nemonoxacin is expected to be identical to that of its non-deuterated counterpart. The deuteration is not intended to alter the pharmacodynamic properties but rather the pharmacokinetic characteristics. The drug will still target bacterial DNA gyrase and topoisomerase IV.

Preclinical Research and Experimental Protocols

Early-stage research would focus on comparing the properties of d-Nemonoxacin with the parent compound.

In Vitro Metabolic Stability Assessment

Objective: To determine if deuteration slows the rate of metabolism.

Experimental Protocol:

-

System Preparation: Prepare human liver microsomes (HLM) or S9 fractions as the source of metabolic enzymes.

-

Incubation: Incubate d-Nemonoxacin and Nemonoxacin (typically at 1 µM) separately with the HLM preparation in the presence of a NADPH-regenerating system to initiate Phase I metabolism.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the remaining parent drug concentration against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Comparative Pharmacokinetic (PK) Study in Rodents

Objective: To compare the in vivo pharmacokinetic profiles of d-Nemonoxacin and Nemonoxacin.

Experimental Protocol:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either d-Nemonoxacin or Nemonoxacin to each group.

-

Blood Sampling: Collect blood samples via tail vein or jugular vein catheter at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the respective drug in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).

In Vitro Antibacterial Potency (MIC Testing)

Objective: To ensure that deuteration does not negatively impact the antibacterial activity.

Experimental Protocol:

-

Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria, including resistant strains (e.g., S. pneumoniae, MRSA, E. coli).

-

Method: Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: Prepare serial two-fold dilutions of d-Nemonoxacin and Nemonoxacin in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

The following tables present hypothetical data from the experiments described above, illustrating the potential advantages of a deuterated Nemonoxacin.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | In Vitro t½ (minutes) in HLM |

|---|---|

| Nemonoxacin | 58 |

| d-Nemonoxacin | 115 |

Table 2: Comparative Pharmacokinetic Parameters in Rats (50 mg/kg, oral)

| Parameter | Nemonoxacin | d-Nemonoxacin |

|---|---|---|

| Cmax (ng/mL) | 4500 | 4800 |

| Tmax (hr) | 1.5 | 1.5 |

| AUC₀-∞ (ng·hr/mL) | 38,000 | 55,000 |

| t½ (hr) | 11.2 | 16.5 |

| CL/F (mL/min/kg) | 21.9 | 15.2 |

Table 3: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

| Organism | Nemonoxacin | d-Nemonoxacin |

|---|---|---|

| Streptococcus pneumoniae (Penicillin-S) | 0.06 | 0.06 |

| Streptococcus pneumoniae (Penicillin-R) | 0.125 | 0.125 |

| Staphylococcus aureus (MSSA) | 0.125 | 0.125 |

| Staphylococcus aureus (MRSA) | 0.5 | 0.5 |

| Escherichia coli | 16 | 16 |

In Vivo Efficacy Studies

Should the in vitro and PK data prove favorable, the next logical step is to assess in vivo efficacy.

Conclusion and Future Directions

The strategic deuteration of Nemonoxacin offers a scientifically grounded approach to potentially improve its pharmacokinetic properties without compromising its potent antibacterial activity. Early-stage research should focus on a systematic comparison of the deuterated analogue against the parent compound, focusing on metabolic stability, in vivo pharmacokinetics, and antimicrobial potency. Positive results from these foundational studies would provide a strong rationale for advancing a deuterated Nemonoxacin candidate into further preclinical development, including toxicology studies and efficacy testing in more complex infection models. This approach aligns with modern drug development strategies that seek to optimize existing scaffolds to create best-in-class therapeutics.

References

- 1. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]

- 4. What is Nemonoxacin Malate used for? [synapse.patsnap.com]

- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 6. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Pharmacokinetic Analysis of Nemonoxacin using Nemonoxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of Nemonoxacin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Nemonoxacin-d3, to ensure the highest accuracy and precision in quantification.

Principle of the Method

The bioanalytical method described herein involves the extraction of Nemonoxacin and its deuterated internal standard, Nemonoxacin-d3, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Nemonoxacin and Nemonoxacin-d3.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| Nemonoxacin Reference Standard | Pharmaceutical Grade |

| Nemonoxacin-d3 Internal Standard | High Purity (>98%) |

| Acetonitrile | HPLC or LC-MS Grade |

| Formic Acid | LC-MS Grade |

| Methanol | HPLC or LC-MS Grade |

| Water | Deionized, 18 MΩ·cm or higher |

| Human Plasma (with K2-EDTA) | Sourced from an accredited biobank |

| Polypropylene tubes (1.5 mL and 2.0 mL) | Standard laboratory grade |

| Pipettes and tips | Calibrated |

Instrumentation

| Instrument | Recommended Model/Specifications |

| HPLC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |

| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer |

| HPLC Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) |

| Autosampler | Capable of maintaining samples at 4°C |

| Nitrogen Generator | High purity nitrogen source for the mass spectrometer |

| Data Acquisition and Processing Software | Analyst, MassLynx, or equivalent |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Nemonoxacin and Nemonoxacin-d3 reference standards into separate volumetric flasks.

-

Dissolve in methanol to a final volume of 10 mL to obtain a concentration of 1 mg/mL for each.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Nemonoxacin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the calibration standards and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Nemonoxacin-d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Nemonoxacin working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

-

Low QC (LQC): 15 ng/mL

-

Medium QC (MQC): 400 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for each standard, QC, and unknown plasma sample.

-

To 100 µL of each plasma sample, add 20 µL of the Nemonoxacin-d3 internal standard working solution (100 ng/mL).

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 50 mm × 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Declustering Potential (DP) | 70 V |

| Entrance Potential (EP) | 10 V |

| Collision Cell Exit Potential (CXP) | 15 V |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |

| Nemonoxacin | 372.2 | 314.1 | 25 V |

| Nemonoxacin-d3 | 375.2 | 317.1 | To be determined experimentally |

Note on Nemonoxacin-d3 MRM Transition: The specific product ion and optimal collision energy for Nemonoxacin-d3 must be determined by infusing a solution of the standard into the mass spectrometer. The precursor ion will be the mass of the deuterated molecule plus a proton. The most abundant and stable fragment ion in the MS2 spectrum should be selected as the product ion, and the collision energy should be optimized to maximize its signal.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Nemonoxacin to Nemonoxacin-d3 against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the analysis.

Method Validation Parameters

The following tables summarize the expected performance characteristics of the bioanalytical method, based on published data for Nemonoxacin analysis[1].

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 5 | < 15 | < 15 | ± 20 | ± 20 |

| LQC | 15 | < 15 | < 15 | ± 15 | ± 15 |

| MQC | 400 | < 15 | < 15 | ± 15 | ± 15 |

| HQC | 800 | < 15 | < 15 | ± 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 15 | > 85 | 85 - 115 |

| HQC | 800 | > 85 | 85 - 115 |

Visualization of Workflows

Experimental Workflow

Caption: Experimental workflow for Nemonoxacin pharmacokinetic analysis.

Logical Relationship in Pharmacokinetic Data Analysis

Caption: Logical flow of pharmacokinetic parameter determination.

References

Application Notes and Protocols for Nemonoxacin-d3-1 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Nemonoxacin-d3-1 solutions, a critical component for the accurate quantification of Nemonoxacin in various analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. As a deuterated internal standard, the precise handling of this compound is paramount for reliable and reproducible experimental outcomes.

Introduction